Methyl 2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate Methyl 2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate
Brand Name: Vulcanchem
CAS No.: 338750-47-3
VCID: VC4198892
InChI: InChI=1S/C12H11NO4S2/c1-17-12(14)10-7-8-18-11(10)13-19(15,16)9-5-3-2-4-6-9/h2-8,13H,1H3
SMILES: COC(=O)C1=C(SC=C1)NS(=O)(=O)C2=CC=CC=C2
Molecular Formula: C12H11NO4S2
Molecular Weight: 297.34

Methyl 2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate

CAS No.: 338750-47-3

Cat. No.: VC4198892

Molecular Formula: C12H11NO4S2

Molecular Weight: 297.34

* For research use only. Not for human or veterinary use.

Methyl 2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate - 338750-47-3

Specification

CAS No. 338750-47-3
Molecular Formula C12H11NO4S2
Molecular Weight 297.34
IUPAC Name methyl 2-(benzenesulfonamido)thiophene-3-carboxylate
Standard InChI InChI=1S/C12H11NO4S2/c1-17-12(14)10-7-8-18-11(10)13-19(15,16)9-5-3-2-4-6-9/h2-8,13H,1H3
Standard InChI Key NTCOWKHOCGGHHC-UHFFFAOYSA-N
SMILES COC(=O)C1=C(SC=C1)NS(=O)(=O)C2=CC=CC=C2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, methyl 2-(benzenesulfonamido)thiophene-3-carboxylate, reflects its core structure: a thiophene ring (a five-membered aromatic ring with one sulfur atom) substituted at the 2-position with a phenylsulfonylamino group (-NHSO₂C₆H₅) and at the 3-position with a methyl ester (-COOCH₃). The phenylsulfonyl group enhances electrophilic reactivity, while the ester group facilitates further functionalization.

Key Structural Data:

PropertyValue
CAS No.338750-47-3
Molecular FormulaC₁₂H₁₁NO₄S₂
Molecular Weight297.34 g/mol
IUPAC Namemethyl 2-(benzenesulfonamido)thiophene-3-carboxylate
InChIInChI=1S/C12H11NO4S2/c1-17-12(14)10-7-8-18-11(10)13-19(15,16)9-5-3-2-4-6-9/h2-8,13H,1H

The sulfonamide group contributes to hydrogen-bonding interactions, influencing solubility and crystallization behavior .

Spectroscopic Characterization

While direct spectral data for this compound is limited, analogs like methyl 3-amino-5-iodo-2-thiophenecarboxylate exhibit distinct NMR profiles, such as a singlet for the thiophene proton (δ 6.73 ppm) and a broad peak for primary amines (δ 5.46 ppm) . Similar patterns are expected for Methyl 2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate, with additional signals from the phenylsulfonyl group (e.g., aromatic protons at δ 7.5–8.0 ppm) .

Synthesis and Reaction Pathways

General Synthesis Strategy

The synthesis typically involves reacting thiophene derivatives with phenylsulfonyl chloride in the presence of a base, such as sodium methoxide or triethylamine. A representative pathway includes:

  • Amination: Introduction of the sulfonamide group via nucleophilic substitution.

  • Esterification: Formation of the methyl ester using methanol under acidic or basic conditions.

For example, methyl 3-amino-2-thiophenecarboxylate (CAS 22288-78-4) is synthesized via a Michael addition between methyl thioglycolate and 2-chloroacrylonitrile in methanol, yielding 57% product . Adapting this method, the phenylsulfonyl group could be introduced by treating the amine intermediate with phenylsulfonyl chloride.

Optimized Reaction Conditions

ParameterCondition
SolventMethanol or dichloromethane
Temperature0–20°C (dropwise addition)
Catalyst/BaseSodium methoxide
Reaction Time1–24 hours
WorkupExtraction with ethyl acetate, drying (MgSO₄), column chromatography

These conditions minimize side reactions, such as over-sulfonation or ester hydrolysis .

Applications in Pharmaceutical and Materials Science

Drug Discovery

The phenylsulfonyl group is a common pharmacophore in protease inhibitors and kinase modulators. For instance, analogs of this compound have shown activity in tyrosine kinase inhibition, a target in cancer therapy. The thiophene core also appears in antiviral agents, suggesting potential utility in infectious disease research.

Materials Chemistry

Thiophene derivatives are pivotal in organic electronics due to their conjugated π-systems. Functionalization with sulfonamide groups could enhance charge transport properties in organic field-effect transistors (OFETs) or photovoltaic devices.

SupplierPurityPackagingPrice (USD)
VulcanChem>95%1 gInquiry
AmbeedCustom100 mg$375.72

Research Gaps and Future Directions

Despite its promise, limited studies directly investigate this compound’s biological or electronic properties. Future work should prioritize:

  • Mechanistic Studies: Elucidating its role in catalytic cycles or drug-receptor interactions.

  • Derivatization: Exploring substitutions at the 4- or 5-positions of the thiophene ring for enhanced activity.

  • Scalable Synthesis: Developing one-pot methodologies to improve yield and reduce waste.

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